Metabolic Fate Divergence: 2-(Dimethylamino)-2-phenylbutan-1-ol vs. Parent Drug Trimebutine
2-(Dimethylamino)-2-phenylbutan-1-ol, the primary hydrolytic metabolite of trimebutine, demonstrates a starkly different metabolic fate compared to its parent drug. While trimebutine is preferentially metabolized via N-demethylation, the metabolite is predominantly conjugated, a divergence attributed to differences in lipophilicity [1]. This quantitative shift in metabolic pathway utilization is critical for analytical and pharmacological studies.
| Evidence Dimension | Metabolic Pathway Preference |
|---|---|
| Target Compound Data | Predominantly conjugated (relative order: II (conjugated) >> III (N-demethylated) >> IV (N,N-didemethylated)) |
| Comparator Or Baseline | Trimebutine (Parent Drug) - Preferentially metabolized by N-demethylation |
| Quantified Difference | Metabolic pathway order is reversed for the target compound vs. the parent drug in dogs, with a ratio of ester hydrolysis to N-demethylation estimated as >1 for the metabolite and <1 for the parent [1]. |
| Conditions | In vivo study in dogs after oral co-administration of 10 or 50 µmol/kg trimebutine maleate and deuterium-labeled 2-dimethylamino-2-phenylbutanol-d3 [1]. |
Why This Matters
This data ensures procurement of the correct reference standard is essential for developing accurate and specific bioanalytical methods to distinguish parent drug from metabolite in plasma or urine.
- [1] Miura Y, Chishima S, Takeyama S. (1989). Studies of metabolic pathways of trimebutine by simultaneous administration of trimebutine and its deuterium-labeled metabolite. Drug Metabolism and Disposition, 17(4), 455-462. PMID: 2571489. View Source
